molecular formula C17H17N5S B5564634 4-((4-ISOPROPYLBENZYLIDENE)AMINO)-5-(3-PYRIDINYL)-4H-1,2,4-TRIAZOLE-3-THIOL

4-((4-ISOPROPYLBENZYLIDENE)AMINO)-5-(3-PYRIDINYL)-4H-1,2,4-TRIAZOLE-3-THIOL

Cat. No.: B5564634
M. Wt: 323.4 g/mol
InChI Key: BCMFXGMPNVFRGF-VXLYETTFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-((4-ISOPROPYLBENZYLIDENE)AMINO)-5-(3-PYRIDINYL)-4H-1,2,4-TRIAZOLE-3-THIOL is a complex organic compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of an isopropylbenzylidene group, a pyridinyl group, and a thiol group, making it a unique and versatile molecule in various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((4-ISOPROPYLBENZYLIDENE)AMINO)-5-(3-PYRIDINYL)-4H-1,2,4-TRIAZOLE-3-THIOL typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.

    Introduction of the Isopropylbenzylidene Group: This step involves the condensation of the triazole derivative with 4-isopropylbenzaldehyde under acidic or basic conditions.

    Attachment of the Pyridinyl Group: The pyridinyl group can be introduced through a nucleophilic substitution reaction using pyridine derivatives.

    Incorporation of the Thiol Group: The thiol group is typically introduced through a thiolation reaction using thiolating agents such as thiourea or hydrogen sulfide.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The thiol group in the compound can undergo oxidation to form disulfides or sulfonic acids.

    Reduction: The imine group (benzylidene) can be reduced to form the corresponding amine.

    Substitution: The pyridinyl group can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide, iodine, or potassium permanganate can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

    Substitution: Conditions may vary depending on the substituent, but common reagents include halogens, alkylating agents, and nucleophiles.

Major Products

    Oxidation: Disulfides, sulfonic acids.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

4-((4-ISOPROPYLBENZYLIDENE)AMINO)-5-(3-PYRIDINYL)-4H-1,2,4-TRIAZOLE-3-THIOL has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent.

    Medicine: Explored for its potential therapeutic properties, including anticancer and anti-inflammatory activities.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 4-((4-ISOPROPYLBENZYLIDENE)AMINO)-5-(3-PYRIDINYL)-4H-1,2,4-TRIAZOLE-3-THIOL involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in microbial growth, leading to its antimicrobial effects. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

  • 4-((4-METHYLBENZYLIDENE)AMINO)-5-(3-PYRIDINYL)-4H-1,2,4-TRIAZOLE-3-THIOL
  • 4-((4-ETHYLBENZYLIDENE)AMINO)-5-(3-PYRIDINYL)-4H-1,2,4-TRIAZOLE-3-THIOL
  • 4-((4-TERT-BUTYLBENZYLIDENE)AMINO)-5-(3-PYRIDINYL)-4H-1,2,4-TRIAZOLE-3-THIOL

Uniqueness

The uniqueness of 4-((4-ISOPROPYLBENZYLIDENE)AMINO)-5-(3-PYRIDINYL)-4H-1,2,4-TRIAZOLE-3-THIOL lies in its specific structural features, such as the isopropylbenzylidene group, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic properties, binding affinities, and overall efficacy in various applications.

Properties

IUPAC Name

4-[(E)-(4-propan-2-ylphenyl)methylideneamino]-3-pyridin-3-yl-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N5S/c1-12(2)14-7-5-13(6-8-14)10-19-22-16(20-21-17(22)23)15-4-3-9-18-11-15/h3-12H,1-2H3,(H,21,23)/b19-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCMFXGMPNVFRGF-VXLYETTFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)C=NN2C(=NNC2=S)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C1=CC=C(C=C1)/C=N/N2C(=NNC2=S)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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